molecular formula C3H6O2 B562772 1,3-Dioxolane-4,4,5,5-d4 CAS No. 42219-54-5

1,3-Dioxolane-4,4,5,5-d4

Cat. No.: B562772
CAS No.: 42219-54-5
M. Wt: 78.103
InChI Key: WNXJIVFYUVYPPR-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4,4,5,5-d4 is a deuterated derivative of 1,3-dioxolane, a heterocyclic acetal. The compound is characterized by the replacement of hydrogen atoms with deuterium at the 4 and 5 positions. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane-4,4,5,5-d4 typically involves the deuteration of 1,3-dioxolane. This can be achieved through the reaction of 1,3-dioxolane with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of high-purity deuterium sources and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane-4,4,5,5-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carbonyl compounds.

    Reduction: It can be reduced to yield deuterated alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and substituted dioxolanes.

Scientific Research Applications

1,3-Dioxolane-4,4,5,5-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.

    Medicine: It is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: The compound finds applications in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 1,3-Dioxolane-4,4,5,5-d4 exerts its effects is primarily through its interactions with molecular targets in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and pathways, leading to unique outcomes compared to non-deuterated analogs. In biological systems, the compound can act as a tracer, allowing researchers to monitor metabolic processes and enzyme activities.

Comparison with Similar Compounds

1,3-Dioxolane-4,4,5,5-d4 can be compared with other similar compounds, such as:

    1,3-Dioxolane: The non-deuterated analog, which is widely used as a solvent and reagent in organic synthesis.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and applications.

    Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are used in NMR spectroscopy for similar purposes.

The uniqueness of this compound lies in its specific deuteration pattern, which can provide distinct advantages in certain applications, particularly in NMR spectroscopy and metabolic studies.

Properties

CAS No.

42219-54-5

Molecular Formula

C3H6O2

Molecular Weight

78.103

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolane

InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2

InChI Key

WNXJIVFYUVYPPR-LNLMKGTHSA-N

SMILES

C1COCO1

Origin of Product

United States

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